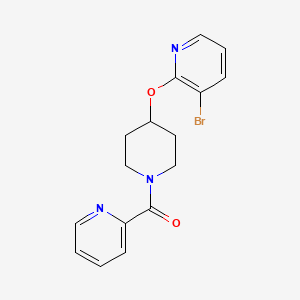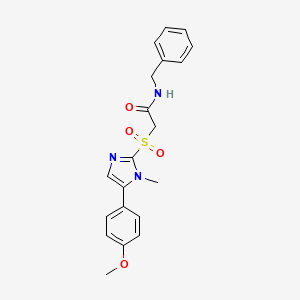
N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide, also known as BMS-986142, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. This compound was developed by Bristol-Myers Squibb and is currently in clinical trials for the treatment of psoriasis, psoriatic arthritis, and lupus.
Wirkmechanismus
N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a selective inhibitor of the Janus kinase (JAK) family of enzymes, which play a key role in the signaling pathways that contribute to autoimmune diseases. By inhibiting JAK enzymes, N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide reduces the activation of immune cells and the production of pro-inflammatory cytokines, leading to a reduction in inflammation and tissue damage.
Biochemische Und Physiologische Effekte
N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide has been well-tolerated and has demonstrated a dose-dependent reduction in inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is its selectivity for JAK enzymes, which reduces the risk of off-target effects and improves the safety profile of the compound. However, one limitation of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is its relatively low potency compared to other JAK inhibitors, which may limit its efficacy in certain disease models.
Zukünftige Richtungen
There are several potential future directions for the development of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide and other JAK inhibitors. One area of focus is the development of more potent and selective JAK inhibitors that can be used in a wider range of autoimmune diseases. Another area of interest is the combination of JAK inhibitors with other immunomodulatory agents to improve their efficacy and reduce the risk of resistance development. Finally, there is ongoing research into the use of JAK inhibitors in combination with biologic agents to achieve better disease control in patients with severe autoimmune diseases.
Synthesemethoden
The synthesis of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide involves several steps, including the reaction of 4-methoxyphenylacetic acid with benzylamine to form N-benzyl-4-methoxyphenylacetamide. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to form the final product, N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide has been studied extensively in preclinical models of autoimmune diseases, including psoriasis and lupus. In these studies, N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in affected tissues.
Eigenschaften
IUPAC Name |
N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-23-18(16-8-10-17(27-2)11-9-16)13-22-20(23)28(25,26)14-19(24)21-12-15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROAJZMDKCMIMKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1S(=O)(=O)CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

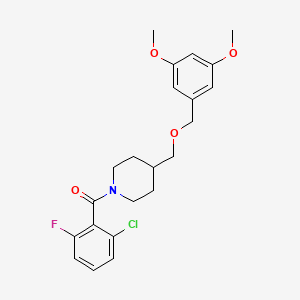
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)acetamide](/img/structure/B2394653.png)
![3-[(2,2-Dimethylpropyl)amino]phenol](/img/structure/B2394654.png)
![N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2394656.png)
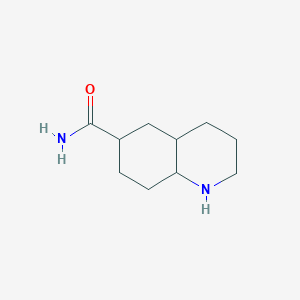
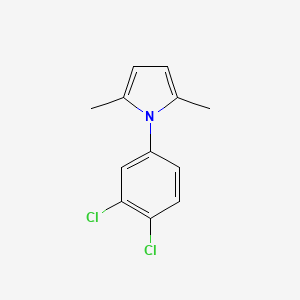
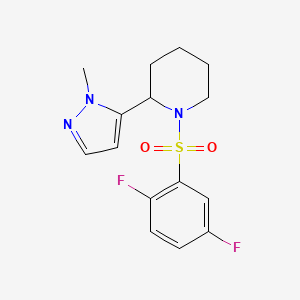
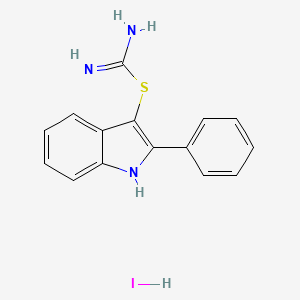
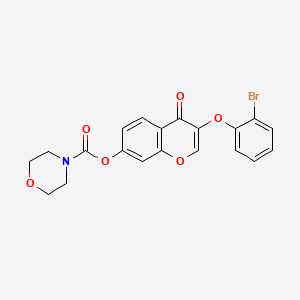
![N-(2-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2394667.png)
![Ethyl 4-((4-((6-nitrobenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2394668.png)
![3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2394669.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-2-phenoxypropanamide](/img/structure/B2394673.png)
